Cadmium arsenide

Overview

Description

Synthesis Analysis

Cadmium arsenide films have been successfully synthesized using methods such as non-reactive high-frequency magnetron sputtering in an argon atmosphere. The synthesis process and subsequent annealing in an argon atmosphere play a crucial role in determining the crystallinity, stoichiometry, and overall quality of the Cd3As2 films. Different substrates, such as silicon, sapphire, and strontium titanate, have been used, with the substrate material significantly affecting the film's structural and compositional characteristics (Kochura et al., 2023).

Molecular Structure Analysis

The point group symmetry and crystal structure of cadmium arsenide have been subjects of extensive investigation. Convergent beam electron diffraction (CBED) techniques have confirmed that Cd3As2 belongs to the tetragonal 4/mmm point group, which is centrosymmetric. This finding is critical for understanding the material's topological properties and its classification as either a Dirac or Weyl semimetal, depending on the arrangement of Cd vacancies and the presence of an inversion center in its structure (Kim et al., 2019).

Chemical Reactions and Properties

Cadmium arsenide's interaction with other elements and compounds, particularly its co-adsorption and co-precipitation with arsenate and cadmium on goethite, sheds light on its chemical behavior. The formation of ternary surface complexes has been observed, indicating a mechanism that could influence the mobility and bioavailability of cadmium and arsenic in environmental contexts. This behavior is essential for understanding the environmental impact and remediation strategies for cadmium and arsenic contamination (Jiang et al., 2013).

Physical Properties Analysis

The physical properties of cadmium arsenide, particularly its high electron mobility and the influence of various deposition conditions on its electrical characteristics, have been a focus of research. Studies on the resistivity measurements and the effects of film thickness, deposition rate, and substrate temperature provide valuable insights into optimizing Cd3As2 for electronic applications. The observed behavior under different electric fields and temperatures contributes to a deeper understanding of the material's potential in high-speed electronics and other device applications (Din & Gould, 1999; 2006).

Chemical Properties Analysis

The chemical properties of cadmium arsenide, especially in relation to arsenic and cadmium toxicity, have been examined to understand its environmental impact and potential health risks. The mechanisms of uptake and detoxification in plants, for instance, provide insights into the environmental cycling and bioavailability of cadmium and arsenic. Understanding these mechanisms is crucial for assessing the risks associated with cadmium arsenide in various environmental and biological contexts (Verbruggen, Hermans, & Schat, 2009).

Scientific Research Applications

Topological Semimetal

- Field : Material Science, Physics

- Application : Cd3As2 is a 3D topological semimetal, positioned as a bulk analogue of graphene . It has a negative magnetoresistance (NMR) and superconductivity .

- Method : The conduction band and valence band of cadmium arsenide have a linear dispersion law and touch each other in the 3D Brillouin zone to form Dirac points . A magnetic field transforms the Weyl semimetal, generating NMR and giving rise to superconducting properties .

- Results : The unique properties position Cd3As2 among the major semiconductors of the AII BV family .

Infrared Detectors

- Field : Optics, Electronics

- Application : Cadmium arsenide is used in infrared detectors using the Nernst effect .

Thin-Film Dynamic Pressure Sensors

- Field : Electronics, Sensor Technology

- Application : Cadmium arsenide is used in thin-film dynamic pressure sensors .

Magnetoresistors

- Field : Electronics, Material Science

- Application : Cadmium arsenide can be used to make magnetoresistors .

Photodetectors

Dopant for HgCdTe

- Field : Material Science, Electronics

- Application : Cadmium arsenide can be used as a dopant for HgCdTe .

Thermoelectric Applications

- Field : Material Science, Energy

- Application : Cd3As2 has potential applications in thermoelectric devices due to its high electron mobility .

Infrared Optical Windows

- Field : Optics, Electronics

- Application : Cadmium arsenide can be used in the fabrication of optical windows for infrared cameras, thermal imaging systems, and spectroscopy instruments .

Quantum Oscillations

- Field : Quantum Physics

- Application : Cadmium Arsenide shows very strong quantum oscillations in resistance even at the relatively high temperature of 100K . This makes it useful for testing cryomagnetic systems as the presence of such a strong signal is a clear indicator of function .

Sample Forms

Safety And Hazards

Cadmium Arsenide is toxic if swallowed, in contact with skin or if inhaled . It may cause cancer, damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Thin films promise new opportunities for the manipulation of surface states of topological semimetals with the potential to realize new states that cannot be obtained in bulk materials . The high degree of tunability available in epitaxial cadmium arsenide heterostructures can thus be used to fine-tune the 2D TI, which is essential for future topological devices .

properties

InChI |

InChI=1S/2As.3Cd | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIONULHYUVFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

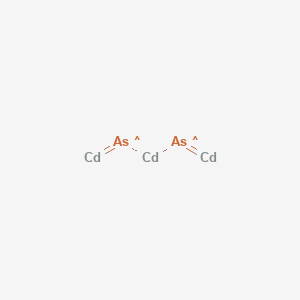

Canonical SMILES |

[As]=[Cd].[As]=[Cd].[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd3As2, As2Cd3 | |

| Record name | cadmium arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium arsenide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)